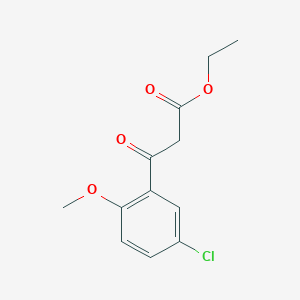
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate
Overview
Description
“Ethyl N-(5-chloro-2-methoxyphenyl)carbamate” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate”, has a molecular formula of C21H18ClNO4S .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate” are not available, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Synthesis of Functionalized Compounds
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate plays a role in the synthesis of various functionalized compounds. For instance, it is used in creating ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates, which are synthesized from alkyl isocyanides and ethyl 2-chloro-2-oxoacetate (Salehitabar & Yavari, 2017).
Crystal Structure and Surface Analysis
In crystallography, this compound is involved in the formation of molecules with distinct structural characteristics. For example, it is used in reactions that produce compounds like 4-(3-methoxyphenyl)-2,6-diphenylpyridine, which exhibits unique crystal packing and interactions (Cheng et al., 2022).
Antimicrobial and Antioxidant Studies
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate derivatives have been studied for their antimicrobial and antioxidant properties. Compounds synthesized using this chemical have demonstrated significant activity in these areas, highlighting its potential in pharmacological research (Raghavendra et al., 2016).
Asymmetric Reduction Studies
In bioorganic chemistry, its derivatives have been used in studies involving asymmetric reduction, such as the reduction of ethyl 3-aryl-3-oxopropanoates to alcohols using specific fungi, which has implications in the synthesis of chiral compounds (Salvi & Chattopadhyay, 2006).
Polymerization Studies
This compound is also significant in polymer chemistry. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a related compound, has been used in the polymerization of N-vinylcarbazole, indicating its utility in creating polymers with specific properties (Li, Padías, & Hall, 1992).
Spectroscopic and Diffractometric Studies
In analytical chemistry, polymorphic forms of related compounds are characterized using spectroscopic and diffractometric techniques. These studies are crucial in understanding the physical and chemical properties of new pharmaceutical compounds (Vogt et al., 2013).
Synthesis of Fungicides and Bactericides
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is also used in synthesizing potential fungicides and bactericides, indicating its importance in agricultural chemistry (Ahluwalia, Dutta, & Sharma, 1986).
Safety And Hazards
The safety and hazards of a compound depend on its structure and the conditions under which it is handled. For instance, “2-Chloro-5-methoxyphenyl boronic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
properties
IUPAC Name |
ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSCMZXDKHOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)

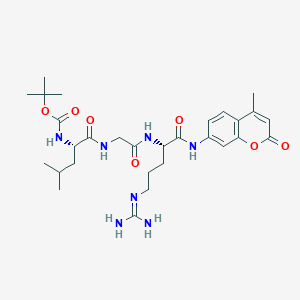
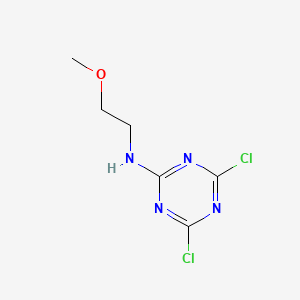
![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)

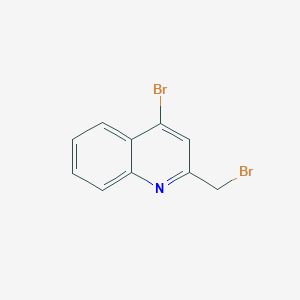
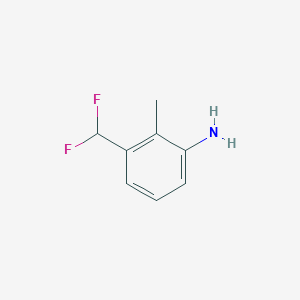
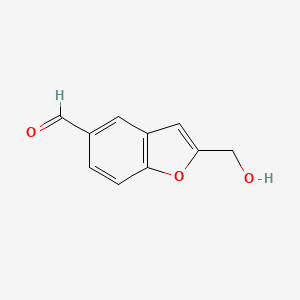

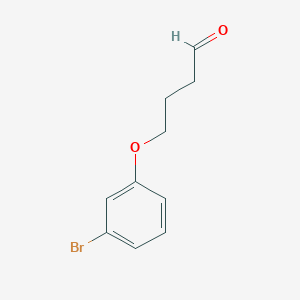
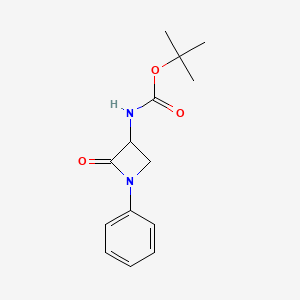
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)